molecular formula C21H31NaO5S B12352469 Sodium 20-oxopregn-5-en-3-yl sulfate

Sodium 20-oxopregn-5-en-3-yl sulfate

Cat. No.: B12352469
M. Wt: 418.5 g/mol
InChI Key: QQVJEIZJHDPTSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 20-oxopregn-5-en-3-yl sulfate is an organic sulfate ester derived from a pregnane steroid backbone. Its structure includes a sulfate group (-OSO₃⁻Na⁺) at the 3-position and a ketone (oxo) group at the 20-position of the steroid nucleus. Organic sulfates of this type are often studied for their solubility, stability, and receptor-binding properties in pharmacological contexts .

Properties

IUPAC Name

sodium;(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVJEIZJHDPTSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfation Using Sulfur Trioxide-Pyridine Complex

The most widely documented method involves sulfation of pregnenolone using a sulfur trioxide-pyridine complex in anhydrous conditions.

Procedure :

  • Reaction Setup : Pregnenolone (1 equiv) is dissolved in dried chloroform under inert atmosphere.
  • Sulfation : Sulfur trioxide-pyridine complex (1.5–2 equiv) and catalytic pyridine are added. The mixture is stirred at 25°C for 4–6 hours.
  • Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with sodium bicarbonate solution to neutralize excess reagent.
  • Isolation : The sulfate ester is precipitated as the sodium salt by adding sodium hydroxide, followed by filtration and drying.

Key Data :

Parameter Value Source
Yield 45–48%
Reaction Time 4–6 hours
Purity (HPLC) ≥95%

Alternative Sulfation via Chlorosulfonic Acid

Chlorosulfonic acid offers a higher reactivity but requires stringent temperature control.

Procedure :

  • Sulfation : Pregnenolone is reacted with chlorosulfonic acid (1.2 equiv) in dichloromethane at −5°C for 2 hours.
  • Neutralization : The mixture is poured into cold sodium bicarbonate solution to form the sodium salt.
  • Purification : The product is extracted with ethyl acetate, washed with brine, and crystallized from methanol-water.

Key Data :

Parameter Value Source
Yield 40–42%
Reaction Temperature −5°C

Optimization and Challenges

Solvent and Temperature Effects

  • Chloroform vs. Dichloromethane : Chloroform provides higher solubility for pregnenolone, improving reaction homogeneity. Dichloromethane is preferred for low-temperature reactions.
  • Temperature : Reactions above 25°C risk decomposition, while subzero temperatures minimize side products.

Counterion Exchange

The sodium salt is preferentially formed by neutralizing the sulfonic acid intermediate with sodium hydroxide or bicarbonate. Alternative counterions (e.g., potassium) require adjustment of the base.

Analytical Characterization

Post-synthesis validation includes:

  • NMR : δ1H NMR (CDCl3) signals at 5.38 ppm (C5–C6 double bond) and 3.52 ppm (C3 sulfate).
  • Mass Spectrometry : ESI-MS m/z 417.2 [M−Na].
  • HPLC : Retention time of 8.2 min on a C18 column (methanol:water = 70:30).

Industrial-Scale Considerations

  • Cost Efficiency : Sulfur trioxide-pyridine is cost-prohibitive for large-scale use; alternatives like sulfuric acid anhydride are explored but require rigorous moisture control.
  • Purification : Column chromatography (silica gel, chloroform:methanol) achieves >99% purity but is replaced by recrystallization in commercial settings.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
SO3-Pyridine 45–48 ≥95 Moderate
Chlorosulfonic Acid 40–42 90–92 Low

Chemical Reactions Analysis

Types of Reactions

Pregnenolone sulfate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pregnenolone derivatives and sulfated steroids .

Scientific Research Applications

Neuroscience Research

Sodium 20-oxopregn-5-en-3-yl sulfate is recognized for its role as a neurosteroid, impacting synaptic transmission and neuronal excitability. It has been shown to interact with ion channels and neurotransmitter receptors, thereby modulating synaptic activity. This interaction is crucial for understanding its potential therapeutic applications in treating neurological disorders.

Case Study: Modulation of NMDA Receptors

Research indicates that this compound acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. In experiments involving HEK293T cells transfected with NMDA receptor subunits, the presence of this compound significantly enhanced glutamate-induced currents, demonstrating its potential to influence synaptic plasticity and cognitive functions .

Pharmacological Applications

The compound's unique structural features allow it to exhibit distinct pharmacological profiles compared to other steroid sulfates. This specificity opens avenues for its use in drug development, particularly in the context of neurodegenerative diseases and mood disorders.

Comparison with Other Steroid Sulfates

Compound Name Structural Features Unique Properties
Pregnenolone SulfateC21H32O5SKnown for cognitive enhancement properties
Dehydroepiandrosterone SulfateC19H26O4SInvolved in androgenic activities and metabolism
Sodium 17-alpha-hydroxy-pregnene sulfateC21H31NaO4SExhibits different biological activities compared to this compound

The specific position of the sulfate group on the steroid nucleus of this compound influences its interactions with neurotransmitter receptors, which may lead to novel therapeutic applications.

Therapeutic Potential

Given its biological activities, this compound holds promise as a therapeutic agent for various conditions:

Neurodegenerative Disorders

Studies suggest that this compound may play a role in neuroprotection by enhancing synaptic function and reducing neuroinflammation. Its modulation of NMDA receptors could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.

Mood Disorders

The neurosteroid's ability to modulate synaptic transmission may also provide insights into treatments for mood disorders like depression and anxiety. By influencing neurotransmitter systems, this compound could help restore balance in mood regulation pathways.

Mechanism of Action

Pregnenolone sulfate sodium salt exerts its effects by modulating various ion channels and receptors. It enhances intracellular calcium levels upon NMDA receptor-mediated synaptic activity and potentiates NMDA responses. It also acts as an inhibitor at GABA A receptors and activates transient receptor potential melastatin-3 (TRPM3) channels. These actions contribute to its cognitive and memory-enhancing, antidepressant, and anxiogenic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Functional Groups Key Structural Features
Sodium 20-oxopregn-5-en-3-yl sulfate C₂₁H₃₁NaO₅S Steroid backbone, sulfate ester, ketone Complex steroid framework with sulfate moiety
Sodium Sulfate (Na₂SO₄) Na₂O₄S Inorganic sulfate Simple ionic salt, high thermal stability
Sulfathiazole Sodium C₉H₈N₃NaO₂S₂ Sulfonamide, thiazole ring Antibiotic with sulfonamide group
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Sulfonate (-SO₃⁻Na⁺), alkene Reactive monomer for polymer synthesis
Sodium Hydrogen Sulphate Monohydrate NaHSO₄·H₂O Acidic sulfate, hydrate Industrial reagent, strong acidity

Thermal and Chemical Stability

  • Sodium Sulfate (Na₂SO₄) : Exhibits high thermal stability, with phase transitions (e.g., solid to liquid) occurring at elevated temperatures. Its enthalpy of formation (ΔfH°) in the solid state is -1387.1 kJ/mol .
  • This compound: Likely less thermally stable due to its organic steroid backbone. Sulfate esters are prone to hydrolysis under acidic or enzymatic conditions, unlike inorganic sulfates.
  • Sodium 2-methylprop-2-ene-1-sulphonate : Sulfonates generally exhibit greater hydrolytic stability than sulfate esters, making them suitable for industrial processes .

Reactivity and Hazards

  • Sulfonic Acid Cation-Exchange Resins (referenced in ): Highlight the industrial relevance of sulfonic acid derivatives, contrasting with the steroid sulfate’s likely biological interactions.
  • Sodium Hydrogen Sulphate Monohydrate: Classified as hazardous due to its strong acidity and corrosivity , whereas steroid sulfates may pose risks related to hormonal activity.

Key Research Findings and Data Gaps

  • Thermochemical Data : Sodium sulfate’s well-documented phase properties (e.g., ΔfH° = -1387.1 kJ/mol for solid phase ) contrast with the absence of analogous data for this compound, underscoring a research gap.
  • Hydrolytic Sensitivity: Sulfate esters like the target compound are susceptible to enzymatic cleavage (e.g., by sulfatases ), whereas sulfonates and inorganic sulfates are more stable.

Biological Activity

Sodium 20-oxopregn-5-en-3-yl sulfate, also known as a derivative of pregnenolone, is a neurosteroid that exhibits a range of biological activities. This article delves into its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound is synthesized from pregnenolone through sulfation. It is characterized by the chemical formula C21H31NaO5SC_{21}H_{31}NaO_5S and a molecular weight of approximately 450.644 Da . This compound is part of a broader class of steroids known as neurosteroids, which are synthesized in the brain and have significant effects on neuronal function.

The biological activity of this compound can be attributed to its interactions with various neurotransmitter receptors:

  • GABA Receptor Modulation : It acts as a negative allosteric modulator of the GABAA_A receptor, which is crucial for inhibitory neurotransmission in the central nervous system .
  • NMDA Receptor Interaction : It serves as a weak positive allosteric modulator of the NMDA receptor, enhancing excitatory neurotransmission and potentially influencing learning and memory processes .
  • Sigma Receptor Agonism : The compound also interacts with sigma receptors, which are implicated in various neuropsychiatric disorders.

Biological Activities

This compound exhibits several notable biological activities:

  • Neuroprotective Effects : Research indicates that it may protect against neurodegeneration by modulating synaptic plasticity and reducing oxidative stress.
  • Cognitive Enhancement : Its excitatory properties suggest potential for enhancing cognitive functions such as memory and learning .
  • Anxiogenic Effects : While it can enhance cognitive functions, it may also induce anxiety-like behaviors due to its modulation of GABAergic transmission .

Case Studies and Experimental Data

  • Cell Viability Studies :
    • In vitro studies have demonstrated that this compound can influence cell viability in various cancer cell lines. For instance, it has been shown to induce apoptosis in colorectal cancer cells by downregulating anti-apoptotic proteins such as GRP78 .
  • Table of Biological Activity :
Biological ActivityMechanismReference
NeuroprotectionModulation of NMDA receptors
Cognitive enhancementPositive modulation of synaptic transmission
Induction of apoptosisDownregulation of GRP78
Anxiogenic effectsNegative modulation of GABAA_A receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.